Wild-Type EGFR Potency: A Single-Digit Nanomolar Baseline Differentiates Egfr-IN-38 from Weaker Probes
Egfr-IN-38 demonstrates potent inhibition of wild-type EGFR autophosphorylation with an IC50 of 9.70 nM [1]. This establishes a single-digit nanomolar baseline potency, differentiating it from weaker or non-selective probes often used as research controls. While clinical inhibitors like osimertinib (IC50 = 480 nM) [2] and afatinib (IC50 = 0.5 nM) [3] represent extremes of selectivity or potency, Egfr-IN-38 occupies a distinct middle-ground potency profile that can be advantageous in cellular systems sensitive to complete pathway ablation.
| Evidence Dimension | IC50 for wild-type EGFR inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC50 = 9.70 nM |
| Comparator Or Baseline | Osimertinib: IC50 = 480 nM; Afatinib: IC50 = 0.5 nM; Gefitinib: IC50 = 3.0 nM |
| Quantified Difference | Egfr-IN-38 is ~49-fold more potent than osimertinib but ~19-fold less potent than afatinib against WT EGFR. |
| Conditions | Target: EGFR autophosphorylation inhibition assay (preincubation 30 min, ATP addition, measured after 1 hr by Kinase-Glo) [1]; comparator data from published literature using recombinant enzyme assays [REFS-2, REFS-3, REFS-4]. |
Why This Matters
This moderate WT EGFR potency avoids both the extreme WT-sparing of osimertinib (which may limit utility in WT-driven models) and the ultra-potent, pan-ErbB inhibition of afatinib (which increases toxicity in non-tumor tissues), offering a balanced profile for cellular studies.
- [1] BindingDB. BDBM50171908 CHEMBL3805238::US10106508, Compound I-38. Affinity Data: IC50 = 9.70 nM (wild type EGFR autophosphorylation). View Source
- [2] Cross DA, Ashton SE, Ghiorghiu S, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discov. 2014;4(9):1046-1061. Table 1: Osimertinib IC50 for WT EGFR = 480 nM. View Source
- [3] Li D, Ambrogio L, Shimamura T, et al. BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene. 2008;27(34):4702-4711. Table 3: Afatinib IC50 for WT EGFR = 0.5 nM. View Source
- [4] Li D, Ambrogio L, Shimamura T, et al. BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models. Oncogene. 2008;27(34):4702-4711. Table 3: Gefitinib IC50 for WT EGFR = 3.0 nM. View Source
